Daclatasvir RRRR Isomer

Chiral separation Capillary electrophoresis Analytical method development

Daclatasvir RRRR Isomer (CAS 1417333-58-4) is the R,R,R,R-enantiomeric impurity reference standard essential for chiral HPLC method validation, system suitability testing, and ANDA regulatory submissions. Unlike RRSR or RSRR diastereomers, only the RRRR isomer provides accurate relative retention time (RRT) and resolution factor (Rs) determination. Procuring this discrete, fully characterized entity ensures FDA/EMA-compliant impurity profiling and stability-indicating method validation. Substitution with other isomers compromises analytical specificity and regulatory acceptance.

Molecular Formula C₄₀H₅₀N₈O₆
Molecular Weight 738.88
CAS No. 1417333-58-4
Cat. No. B1144999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDaclatasvir RRRR Isomer
CAS1417333-58-4
Molecular FormulaC₄₀H₅₀N₈O₆
Molecular Weight738.88
Structural Identifiers
Commercial & Availability
Standard Pack Sizes250 mg / 1 vial / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Daclatasvir RRRR Isomer (CAS 1417333-58-4): Impurity Reference Standard and Analytical Control Agent for HCV NS5A Inhibitor Quality Assessment


Daclatasvir RRRR Isomer (CAS 1417333-58-4, molecular formula C40H50N8O6, molecular weight 738.89 g/mol) is a stereospecific impurity and the R,R,R,R-enantiomer of daclatasvir, a first-in-class nonstructural protein 5A (NS5A) replication complex inhibitor used for the treatment of chronic hepatitis C virus (HCV) infections [1]. The pharmacologically active form of daclatasvir possesses S,S,S,S stereochemistry across its four chiral centers; the RRRR isomer is one of several diastereomeric impurities that form during synthesis or as degradation products requiring rigorous analytical monitoring [2]. This compound is exclusively utilized as a reference standard for analytical method development, method validation, quality control (QC) applications, and Abbreviated New Drug Application (ANDA) regulatory filings during daclatasvir manufacturing [3].

Why Daclatasvir RRRR Isomer Cannot Be Substituted with Other Daclatasvir Stereoisomers in Regulated Analytical Workflows


Daclatasvir possesses four stereogenic centers, yielding multiple diastereomeric forms including the RRRR enantiomer, RRSR isomer, RSRR isomer, SRRS isomer, and various meso compounds [1]. Each stereoisomer exhibits distinct physicochemical and spectral properties—including differential chromatographic retention behavior, NMR chemical shifts, and mass spectrometric fragmentation patterns—that preclude simple interchange in analytical applications [2]. Regulatory guidelines from the FDA, EMA, and ICH mandate the identification, quantification, and control of stereospecific impurities in pharmaceutical manufacturing . Substituting the RRRR isomer with another diastereomer such as RRSR (CAS 1417333-65-3) or RSRR (CAS 1417333-60-8) would compromise method specificity, invalidate system suitability criteria, and potentially result in regulatory non-compliance during ANDA review [3]. Each isomer reference standard must be procured as a discrete, fully characterized chemical entity with a unique CAS registry number for traceable analytical workflows.

Quantitative Differentiation Evidence for Daclatasvir RRRR Isomer vs. Closest Analogs


Capillary Electrophoresis Enantiomer Migration Order: RRRR Isomer vs. Daclatasvir (SSSS)

In capillary electrophoresis (CE) enantioseparation studies using methylated β-cyclodextrins (β-CDs) as chiral selectors, the RRRR enantiomer exhibits a quantifiably distinct migration order relative to the active pharmaceutical ingredient (SSSS-daclatasvir). When employing heptakis(2,6-di-O-methyl)-β-CD (2,6-DM-β-CD) as the chiral selector in acidic background electrolyte, the migration order is RRRR-enantiomer > daclatasvir (SSSS), meaning the RRRR isomer migrates faster and elutes earlier than the active drug substance [1]. In contrast, using randomly methylated β-CDs with low 2,6-DM-β-CD content reverses this order to daclatasvir > RRRR-enantiomer, demonstrating that the RRRR isomer's interaction with chiral selectors is fundamentally different from that of the SSSS isomer [1]. This quantifiable difference in electrophoretic mobility enables unambiguous identification and resolution of the RRRR impurity during purity assessment.

Chiral separation Capillary electrophoresis Analytical method development

Patent-Documented HPLC Chiral Separation Method Requiring RRRR Isomer as Reference Standard

Chinese patent CN108732280B (granted 2022 to Sunshine Lake Pharm Co Ltd) specifically addresses the technical challenge of separating daclatasvir hydrochloride and its optical isomers, noting that conventional chiral columns (CHIRALPAK IC, CHIRALPAK OD-RH, Lux Cellulose-2, Lux Cellulose-3, CHIRALPAK OJ-RH) produce poor separation effects, impurity interference, or unacceptable peak shapes when attempting to resolve the isomer mixture [1]. The patent teaches that a Phenomenex Lux Cellulose-1 column (cellulose tris(3,5-dimethylphenylcarbamate) stationary phase, 250×4.6mm, 5μm) provides superior separation, with UV detection at 304nm [1]. While the patent describes a method applicable to multiple daclatasvir optical isomers, the RRRR isomer (as impurity stock solution prepared at approximately 5 mg/mL in methanol) serves as an essential reference standard for establishing relative retention times, peak purity verification, and method validation [2]. Without the specific RRRR isomer reference standard, accurate identification and quantification of this stereospecific impurity cannot be achieved.

HPLC chiral chromatography Pharmaceutical impurity profiling ANDA analytical validation

Stereochemical Configuration and Impurity Nomenclature Differentiation: RRRR vs. Other Diastereomers

Daclatasvir contains four stereogenic centers (two per symmetric half of the biphenyl-bridged dimeric structure). The active pharmaceutical ingredient possesses S,S,S,S configuration; the RRRR isomer is the full enantiomer with all four stereocenters inverted [1]. Multiple diastereomeric impurities exist with mixed configurations: RRSR isomer (CAS 1417333-65-3), RSRR isomer (CAS 1417333-60-8), RSSR isomer (CAS 1009107-27-0), SRRS isomer (CAS 1009117-26-3), RSSS isomer (CAS 1417333-83-5), and SRSS isomer (CAS 1009117-28-5) . Each stereoisomer possesses a unique CAS registry number, distinct IUPAC name, and characteristic NMR and MS spectral signature. The RRRR isomer (also designated as Daclatasvir Impurity 7 in pharmacopeial impurity indexing) exhibits physicochemical and spectral properties that differ measurably from all other diastereomers, requiring dedicated analytical monitoring within process impurity profiles [2].

Stereochemistry Impurity profiling Regulatory reference standards

Regulatory Documentation and Pharmacopeial Traceability Compliance

The Daclatasvir RRRR Isomer reference standard is supplied with comprehensive characterization data compliant with ICH, FDA, and EMA regulatory guidelines, including full Certificates of Analysis with HPLC purity determination, NMR structural confirmation, and high-resolution mass spectrometry data . Suppliers provide the option for traceability against pharmacopeial standards (USP or EP) based on feasibility assessments, which is a critical requirement for ANDA submissions and commercial production quality control [1]. In contrast, non-certified isomer materials or generic stereoisomer mixtures lack this documented traceability chain and validated analytical data package, rendering them unsuitable for regulatory submission purposes . The RRRR isomer is specifically indicated for analytical method development, method validation (AMV), Quality Control (QC) applications for ANDA, Drug Master File (DMF) support, forced degradation studies, and identification standard use during commercial daclatasvir manufacturing [1].

ANDA filing DMF documentation Pharmacopeial standards

Validated Application Scenarios for Daclatasvir RRRR Isomer Reference Standard in Analytical and Regulatory Workflows


Chiral HPLC Method Development and Validation for Daclatasvir Impurity Profiling

The RRRR isomer reference standard is used to establish relative retention time (RRT), resolution factor (Rs), and peak purity parameters during the development and validation of chiral HPLC methods for daclatasvir hydrochloride purity assessment [1]. As documented in patent CN108732280B, the isomer is prepared as a stock solution (approximately 5 mg/5 mL in methanol) and injected onto chiral stationary phases such as Phenomenex Lux Cellulose-1 (250×4.6mm, 5μm) with UV detection at 304nm to verify system suitability, determine limit of detection (LOD) and limit of quantitation (LOQ), and demonstrate method specificity against the active pharmaceutical ingredient [2].

Capillary Electrophoresis Enantiopurity Testing Using RRRR Migration Order Signature

In capillary electrophoresis-based enantioseparation workflows, the RRRR isomer reference standard enables verification of chiral selector performance and system suitability based on its characteristic migration order relative to SSSS-daclatasvir [1]. When using 2,6-DM-β-CD as the chiral selector in acidic background electrolyte, the RRRR enantiomer migrates before the active drug substance; this predictable order reversal (depending on cyclodextrin composition) provides a robust identity confirmation checkpoint during method transfer and routine QC analysis [1].

ANDA Regulatory Filing and Commercial Batch Release Testing

The RRRR isomer reference standard (designated as Daclatasvir Impurity 7) is essential for demonstrating control of stereospecific impurities during ANDA submissions and commercial daclatasvir production [1]. Analytical data generated using this certified reference standard support impurity acceptance criteria, method validation reports, and batch-to-batch consistency documentation required by FDA and EMA reviewers [2]. The product's traceability option to USP or EP pharmacopeial standards further strengthens regulatory submission packages by providing a documented chain of analytical reference [3].

Forced Degradation Studies and Stability-Indicating Method Validation

The RRRR isomer serves as a marker compound in forced degradation studies (hydrolytic, oxidative, thermal, and photolytic stress conditions) to assess whether stereochemical inversion or epimerization generates this specific impurity during daclatasvir drug substance or drug product storage [1]. Identification and quantitation of the RRRR isomer in stressed samples validates the stability-indicating capability of analytical methods and establishes appropriate impurity thresholds for shelf-life specifications [2].

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